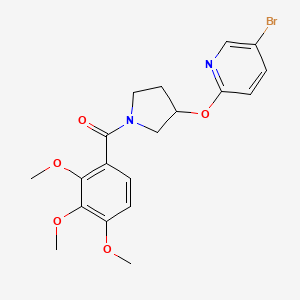
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone' involves the reaction of 2,3,4-trimethoxybenzaldehyde with 3-(pyrrolidin-1-yl)propan-1-ol to form the corresponding Schiff base. The Schiff base is then reacted with 5-bromopyridin-2-ol in the presence of a dehydrating agent to form the desired product.
Starting Materials
2,3,4-trimethoxybenzaldehyde, 3-(pyrrolidin-1-yl)propan-1-ol, 5-bromopyridin-2-ol
Reaction
Step 1: React 2,3,4-trimethoxybenzaldehyde with 3-(pyrrolidin-1-yl)propan-1-ol in the presence of a catalytic amount of acetic acid to form the corresponding Schiff base., Step 2: Add 5-bromopyridin-2-ol to the reaction mixture and heat under reflux in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to form the desired product., Step 3: Purify the product by column chromatography using a suitable solvent system.
Mécanisme D'action
The mechanism of action of (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone is not fully understood. However, studies suggest that the compound exerts its therapeutic effects by targeting specific molecular pathways involved in disease progression. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and protect against oxidative stress. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone in lab experiments is its versatility. It can be easily synthesized and modified to suit specific research needs. However, one of the limitations is that the compound is relatively new, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is investigating the compound's anti-inflammatory and antimicrobial properties. Additionally, further research is needed to understand the compound's mechanism of action and potential side effects.
Applications De Recherche Scientifique
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been investigated for its anti-inflammatory, antioxidant, and antimicrobial properties.
Propriétés
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O5/c1-24-15-6-5-14(17(25-2)18(15)26-3)19(23)22-9-8-13(11-22)27-16-7-4-12(20)10-21-16/h4-7,10,13H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTXYPYXYZUAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=C3)Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]thio}acetonitrile](/img/structure/B2718968.png)
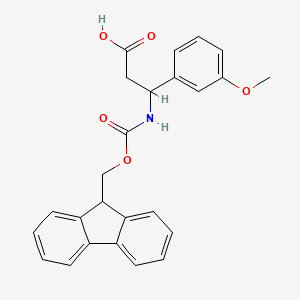
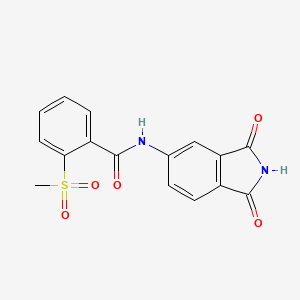
![N-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2718971.png)
![5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine](/img/structure/B2718972.png)
![Tert-butyl 5-(6-chloropyridazine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2718976.png)
![5-Chloro-4-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2718977.png)
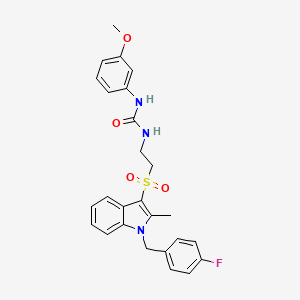

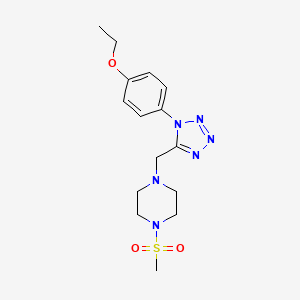
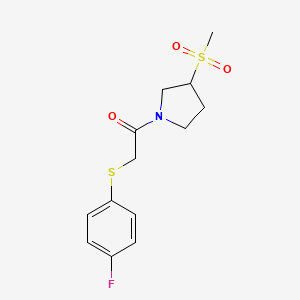
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2718984.png)
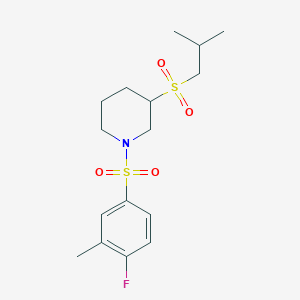
![3-[(2-chlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2718987.png)